1,4-Difluoro-2-(4-iodophenoxy)benzene
Description
1,4-Difluoro-2-(4-iodophenoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine atoms at the 1- and 4-positions and a 4-iodophenoxy group at the 2-position. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine and iodine substituents, which influence reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C12H7F2IO |
|---|---|
Molecular Weight |
332.08 g/mol |
IUPAC Name |
1,4-difluoro-2-(4-iodophenoxy)benzene |
InChI |
InChI=1S/C12H7F2IO/c13-8-1-6-11(14)12(7-8)16-10-4-2-9(15)3-5-10/h1-7H |
InChI Key |
XQSXPUZRTUULPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)F)F)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Bulky or polar groups (e.g., iodophenylamino in 7c–e) increase molecular weight and melting points compared to simpler alkoxy derivatives (e.g., 1i). Longer alkyl chains (e.g., 7d vs. 7c) reduce melting points due to reduced crystallinity .
- Synthetic Yields: Aminoalkoxy derivatives (7c–e) exhibit high yields (72–95%), likely due to optimized nucleophilic substitution conditions. Carboxylic acid derivatives (8a–b) also show high yields (85–90%), suggesting efficient functionalization .
- Pharmaceutical Relevance : The crystalline fumarate salt in highlights the role of fluorine and iodine in enhancing binding affinity and metabolic stability for anticancer agents .
Spectroscopic and Reactivity Comparisons
- 19F NMR : Fluorine atoms in 1,4-difluoro derivatives produce distinct shifts. For example, 1i () shows 1H NMR peaks at δ 7.05–6.96 ppm, influenced by the electron-withdrawing fluorine and alkoxy groups .
- Reactivity: The iodine atom in 1,4-difluoro-2-(4-iodophenoxy)benzene may participate in Suzuki coupling or halogen-exchange reactions, unlike fluorine or methylsulfonyl groups (e.g., 1,4-Difluoro-2-(methylsulfonyl)benzene in ) .
Functional and Application Differences
- Agrochemicals: lists nitro- and trifluoromethyl-substituted aromatics as pesticides (e.g., nitrofluorfen). While this compound lacks these groups, its halogenated structure may still confer herbicidal activity via similar mechanisms .
- Materials Science: Propargyloxy derivatives (e.g., 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene, ) are used in click chemistry, whereas the iodophenoxy variant could serve as a heavy-atom crystal modifier .
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